molecular formula C2H8N2O2S B1206381 N,N'-Dimethylsulfamide CAS No. 22504-72-9

N,N'-Dimethylsulfamide

Cat. No. B1206381
CAS RN: 22504-72-9
M. Wt: 124.17 g/mol
InChI Key: SQNVFBHILRFQJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

N,N'-Dimethylsulfamide is a byproduct formed through the application and microbial degradation of tolylfluanide. Its synthesis in the environment primarily stems from these processes, leading to its ubiquity in certain aquatic environments. Traditional water treatment methods have been found inadequate in removing DMS, indicating a persistence that complicates water purification efforts (Schmidt & Brauch, 2008).

Molecular Structure Analysis

The molecular structure of N,N'-Dimethylsulfamide and its derivatives plays a critical role in determining its chemical behavior and interactions. The structure-related studies, particularly involving quantum chemical computations and stopped-flow experiments, have shed light on the mechanisms through which DMS transforms into NDMA, particularly highlighting the role of bromide-catalyzed pathways and the formation of various intermediates during ozonation (Trogolo et al., 2015).

Chemical Reactions and Properties

The chemical behavior of N,N'-Dimethylsulfamide, especially in water treatment contexts, has been the subject of various studies. Its reaction with ozone, in the presence of bromide ions, leads to the formation of NDMA, a process catalyzed by the formation of hypobromous acid (HOBr) and subsequent reactions with DMS. This process, along with the reactions leading to NDMA formation and the role of hypochlorous acid in converting DMS to other degradation products, has been detailed, providing a comprehensive view of its reactivity under different conditions (von Gunten et al., 2010).

Physical Properties Analysis

The physical properties of N,N'-Dimethylsulfamide, including its solvation behavior in mixtures with other solvents such as dimethylsulfoxide (DMSO) and N-methylformamide (NMF), have been explored through neutron diffraction and computer simulation studies. These investigations reveal insights into the solute-solvent interactions and the structure of solutions containing DMS, highlighting the formation of stable dimers and organized solvation shells (Cordeiro & Soper, 2013).

Chemical Properties Analysis

The conversion of DMS to NDMA during ozonation, particularly in the presence of bromide, exemplifies its significant chemical property. The detailed mechanism involving the bromide-catalyzed pathway provides a clear understanding of the conditions under which NDMA formation is favored, including the role of HOBr and the subsequent transformation steps leading to NDMA. This understanding is pivotal for developing strategies to mitigate NDMA formation in water treatment processes (Trogolo et al., 2015).

Scientific Research Applications

Detection and Quantification in Water

A study by Kowal et al. (2009) developed a method for detecting and quantifying N,N-dimethylsulfamide (DMS) in water. This method, based on ultraperformance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS), is efficient for analyzing DMS in various water sources like drinking water, surface water, and groundwater. The procedure is fast, sensitive, and robust, making it suitable for routine laboratory work and economic for large-scale analysis (Kowal et al., 2009).

Role in NDMA Formation in Water Treatment

Research by Schmidt and Brauch (2008) and von Gunten et al. (2010) explored the transformation of DMS during drinking water treatment, particularly its role in forming N-nitrosodimethylamine (NDMA), a carcinogen. These studies highlighted that DMS is not effectively removed by conventional water treatment methods and can be converted to NDMA during ozonation. This transformation is catalyzed by bromide and is a significant concern in water treatment processes (Schmidt & Brauch, 2008); (von Gunten et al., 2010).

Computational Chemistry Insights

Trogolo et al. (2015) used computational chemistry methods to study the transformation of DMS into NDMA during the ozonation of bromine-containing drinking water. The study provides insights into the reactive intermediates and the mechanism of NDMA formation, which are challenging to examine through experimental methods alone (Trogolo et al., 2015).

Role in Synthesis of Heterocyclic Compounds

Gaber et al. (2017) reviewed the utility of N,N-dimethyl analogues like N,N-dimethyl enaminones as building blocks for synthesizing a wide range of heterocyclic compounds. These compounds are of biological interest and can lead to new classes of biologically active heterocyclic compounds for biomedical applications (Gaber et al., 2017).

Impact on Micellization in Solvents

Dey et al. (2017) conducted a study on the impact of solvents like N,N-dimethylformamide on the micellization process of different surfactants. This research is relevant in the fields of chemistry, industry, and pharmaceuticals, providing valuable information on the behavior of surfactants in the presence of different solvents (Dey et al., 2017).

Safety And Hazards

DMS is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-(methylsulfamoyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O2S/c1-3-7(5,6)4-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNVFBHILRFQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177027
Record name Dimethyl-diamine-sulfone
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Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dimethylsulfamide

CAS RN

22504-72-9
Record name N,N′-Dimethylsulfamide
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Record name Dimethyl-diamine-sulfone
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Record name N,N'-Dimethylsulfamide
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Record name Dimethyl-diamine-sulfone
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Record name N,N'-dimethylsulphamide
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Record name N,N′-Dimethylsulfamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
605
Citations
CK Schmidt, HJ Brauch - Environmental Science & Technology, 2008 - ACS Publications
Application and microbial degradation of the fungicide tolylfluanide gives rise to a new decomposition product named N,N-dimethylsulfamide (DMS). In Germany, DMS was found in …
Number of citations: 375 pubs.acs.org
U Gunten, E Salhi, CK Schmidt… - Environmental science & …, 2010 - ACS Publications
N,N-Dimethylsulfamide (DMS), a newly identified, ubiquitous degradation product of the fungicide tolylfluanide, has been shown to be a N-nitrosodimethylamine (NDMA) precursor …
Number of citations: 176 pubs.acs.org
CN Albers, AR Johnsen, UE Bollmann - Science of The Total Environment, 2023 - Elsevier
Urban pollution from biocides used in building materials has raised emerging concern within recent years. The evidence that the use of biocides can pollute urban groundwaters is very …
Number of citations: 2 www.sciencedirect.com
D Trogolo, BK Mishra, MB Heeb… - … science & technology, 2015 - ACS Publications
During ozonation of drinking water, the fungicide metabolite N,N-dimethylsulfamide (DMS) can be transformed into a highly toxic product, N-nitrosodimethylamine (NDMA). We used …
Number of citations: 63 pubs.acs.org
S Kowal, P Balsaa, F Werres, TC Schmidt - Analytical and bioanalytical …, 2009 - Springer
This study presents a fast, sensitive, and robust method for the determination of the polar pesticide degradation product N,N-dimethylsulfamide (DMS) in water based on …
Number of citations: 32 link.springer.com
Y Tanaka, Y Tanaka, Y Saito, K Machida - Spectrochimica Acta Part A …, 1983 - Elsevier
The polarized ir spectra and the Raman spectra of N,N-dimethylsulfamide and its C,C′-and N,N-deuterated compounds in the solid state have been measured. Vibrational …
Number of citations: 9 www.sciencedirect.com
M Frederiksen, CN Albers, K Mosthaf… - Journal of Contaminant …, 2023 - Elsevier
Environmental pollution with Persistent and Mobile Organic Compounds (PMOC) from anthropogenic activities is an increasing cause for concern. These compounds are readily …
Number of citations: 1 www.sciencedirect.com
UE Bollmann, N Badawi - Analytical and Bioanalytical Chemistry, 2020 - Springer
Small polar organic pollutants have been discovered to be great threats to the groundwater‚ as they often are highly mobile and persistent in the environment. 1,2,4-Triazole and N,N-…
Number of citations: 9 link.springer.com
P Dalkmann, U Menke, D Schäfer… - Environmental …, 2012 - Wiley Online Library
Differences in soil properties can influence the fate of plant protection agents in the environment. The present study aims to investigate the sorption behavior and related aging …
Number of citations: 12 setac.onlinelibrary.wiley.com
H Negita, T Kubo, K Shibata - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
The study of 14 N nuclear quadrupole resonance (NQR) was performed on sulfuric diamide (sulfamide) and its methyl derivatives, such as N,N-dimethylsulfamide and …
Number of citations: 8 www.journal.csj.jp

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